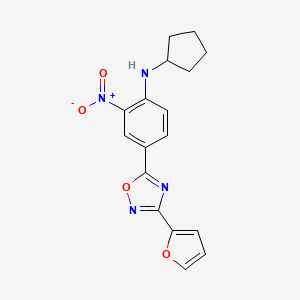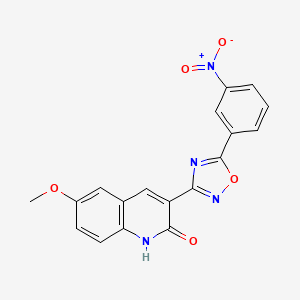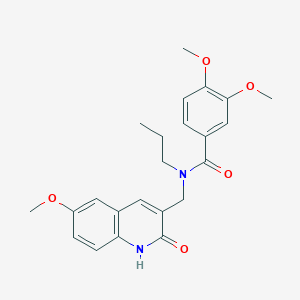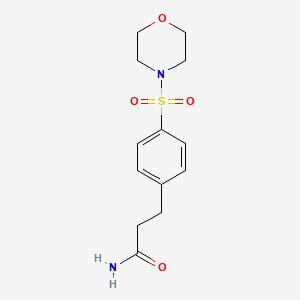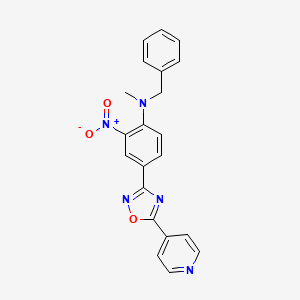
N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” is a complex organic compound that contains a quinoline ring. Quinoline is a nitrogen-containing heterocyclic compound and is a weak tertiary base . It forms salts with acids and exhibits reactions similar to benzene and pyridine .
Chemical Reactions Analysis
Quinoline participates in both electrophilic and nucleophilic substitution reactions . The specific reactions that “N-((2-hydroxyquinolin-3-yl)methyl)-4-methoxy-N-propylbenzamide” would undergo would depend on the reaction conditions and the other compounds present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Quinoline is a weak tertiary base and forms salts with acids .科学研究应用
Antimalarial Activity
Quinoline derivatives have been found to exhibit antimalarial activity . The quinoline nucleus is present in numerous biological compounds that are used in the treatment of malaria .
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . Some quinoline derivatives have exhibited excellent anticancer activity compared with standard treatments .
Antibacterial Activity
Quinoline derivatives have demonstrated antibacterial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Antifungal Activity
Quinoline derivatives have been found to have antifungal activities . This could make them useful in the treatment of various fungal infections.
Anti-Inflammatory Activity
Quinoline derivatives have shown anti-inflammatory effects . They could potentially be used in the treatment of inflammatory conditions.
Analgesic Activity
Quinoline derivatives have demonstrated analgesic (pain-relieving) activities . This suggests they could be used in the development of new pain relief medications.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular conditions . They could be used in the development of new treatments for heart disease and other cardiovascular conditions.
Central Nervous System Activity
Quinoline derivatives have shown potential in the treatment of conditions related to the central nervous system . They could be used in the development of new treatments for neurological conditions.
作用机制
未来方向
The future research directions would likely involve further exploration of the biological activity of this compound and its potential uses in medicine or other fields. Given the wide range of activities exhibited by quinoline derivatives , this compound could have interesting biological properties worth investigating.
属性
IUPAC Name |
4-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-12-23(21(25)15-8-10-18(26-2)11-9-15)14-17-13-16-6-4-5-7-19(16)22-20(17)24/h4-11,13H,3,12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXXIZKXRNEDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)
